Ir-catalysed allylic substitution: mechanistic aspects and asymmetric synthesis with phosphorus amidites as ligands

Chemical Communications Pub Date: 1900-01-01 DOI: 10.1039/A900864K

Abstract

Ir-catalysed allylic alkylations of enantiomerically enriched monosubstituted allylic acetates proceed with up to 79% retention of configuration using P(OPh)3 as ligand; further evidence supports the assumption of σ-allyl complexes as intermediates, and high regio- and enantioselectivity in asymmetric allylic alkylations of achiral or racemic substrates is achieved with phosphorus amidites as ligands.

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